Comanthoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

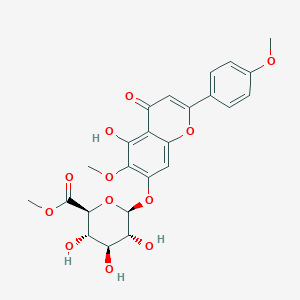

C24H24O12 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C24H24O12/c1-31-11-6-4-10(5-7-11)13-8-12(25)16-14(34-13)9-15(21(32-2)17(16)26)35-24-20(29)18(27)19(28)22(36-24)23(30)33-3/h4-9,18-20,22,24,26-29H,1-3H3/t18-,19-,20+,22-,24+/m0/s1 |

InChI Key |

BWUMQHHQRFRBKZ-MJRVOHGCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)OC)O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Comanthoside A: A Technical Guide to its Discovery and Natural Source

For Immediate Release

A comprehensive technical guide detailing the discovery, natural source, and preliminary characterization of Comanthoside A, a naturally occurring flavonoid glycoside, is presented for the scientific community. This document, tailored for researchers, scientists, and drug development professionals, consolidates the foundational knowledge of this compound, laying the groundwork for future investigation into its potential therapeutic applications.

Discovery and Natural Source

This compound was first isolated from the fresh leaves of Comanthosphace japonica S. Moore, a plant belonging to the Lamiaceae family.[1] Initial characterization of this compound was reported by Munehisa Arisawa, Masako Fukuta, Mineo Shimizu, and Naokata Morita.[2] Alongside this compound, a related compound, Comanthoside B, was also identified from the same natural source.[1][2] Comanthosphace japonica is a perennial herb found in Japan and is known to be a source of various bioactive compounds.

Physicochemical Properties

Preliminary analysis has established the fundamental physicochemical properties of this compound. This data is crucial for its identification and for the design of subsequent experimental work.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄O₁₂ | [1] |

| Melting Point | 252-255 °C | [1] |

| Structure | 5,7-dihydroxy-6,4'-dimethoxyflavone-7-O-β-D-glucuronic acid methyl ester | [1] |

Experimental Protocols

While the seminal publication provides the basis for the isolation of this compound, a detailed, step-by-step protocol is outlined below, based on standard phytochemical extraction and purification techniques for flavonoid glycosides.

Extraction and Isolation Workflow

The general workflow for the isolation of this compound from the leaves of Comanthosphace japonica involves several key stages, from initial extraction to final purification.

Detailed Methodologies

Plant Material Collection and Preparation: Fresh leaves of Comanthosphace japonica are collected and thoroughly washed to remove any extraneous matter. The leaves are then air-dried in the shade or freeze-dried to preserve the chemical integrity of the constituents.

Extraction: The dried and powdered leaves are subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration at room temperature. The choice of solvent is critical for efficiently extracting flavonoid glycosides.

Fractionation: The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate or n-butanol fractions.

Chromatographic Purification: The enriched fraction is then subjected to column chromatography over silica gel or a polymeric resin (e.g., Diaion HP-20). The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol or ethyl acetate-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

Final Purification: The final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Structural Elucidation

The structure of this compound was determined to be 5,7-dihydroxy-6,4'-dimethoxyflavone-7-O-β-D-glucuronic acid methyl ester through a combination of spectroscopic techniques.

UV Spectroscopy: Provides information about the flavonoid skeleton and the substitution pattern of hydroxyl and methoxyl groups.

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which helps in identifying the aglycone and the sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are pivotal in determining the precise structure, including the positions of substituents on the flavonoid core and the nature and linkage of the sugar unit. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between protons and carbons.

Biological Activity

Preliminary reports suggest that flavonoid glycosides from the Lamiaceae family, to which Comanthosphace japonica belongs, exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.[3][4][5] However, specific biological activity data, including IC₅₀ values, for purified this compound have not yet been extensively reported in the available literature. Further investigation is warranted to elucidate the pharmacological potential of this compound. The general anti-inflammatory mechanism of some flavonoids involves the inhibition of pro-inflammatory enzymes and cytokines.

Future Directions

The discovery and initial characterization of this compound open up several avenues for future research. A priority is the comprehensive evaluation of its biological activities, including but not limited to, its anti-inflammatory, antioxidant, and antimicrobial potential. Detailed mechanistic studies are also required to understand its mode of action at the molecular level. Furthermore, optimization of the isolation protocol to improve yields and the development of synthetic or semi-synthetic routes to this compound and its analogs will be crucial for facilitating further research and potential therapeutic development.

References

The Biosynthesis of Comanthoside A in Comanthosphace japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanthoside A, a flavone glycoside isolated from the leaves of Comanthosphace japonica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, drawing upon the established general flavonoid biosynthesis pathway and specific enzymatic activities known to occur in the Lamiaceae family. This document outlines the key enzymatic steps, intermediate molecules, and proposes experimental protocols for pathway elucidation. All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.

Introduction

Comanthosphace japonica, a member of the Lamiaceae family, is a rich source of various secondary metabolites, including the flavone glycoside this compound[1]. Flavonoids are a diverse class of plant natural products synthesized via the phenylpropanoid pathway[2]. They play significant roles in plant physiology, including pigmentation, UV protection, and defense against pathogens[2]. In humans, dietary flavonoids are associated with numerous health benefits. This compound serves as a key intermediate in the synthesis of other related compounds like Comanthoside B and Linaroside[1]. A thorough understanding of its biosynthetic pathway is a prerequisite for harnessing its full potential through biotechnological approaches.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general flavonoid biosynthetic pathway, culminating in specific modification steps characteristic of flavone glycosides found in the Lamiaceae family. The pathway can be divided into three major stages:

-

Phenylpropanoid Pathway: The synthesis of the p-Coumaroyl-CoA starter unit from L-phenylalanine.

-

Flavonoid Core Biosynthesis: The formation of the flavanone backbone, naringenin.

-

Flavone and Glycoside Formation: The conversion of naringenin to the apigenin aglycone and subsequent glycosylation to yield this compound.

Based on the known structure of this compound, its aglycone is apigenin, and it possesses a glucose moiety. The following sections detail the enzymatic reactions leading to its formation.

Phenylpropanoid Pathway

The pathway initiates with the aromatic amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Flavonoid Core Biosynthesis

The formation of the characteristic C6-C3-C6 flavonoid skeleton is catalyzed by two crucial enzymes:

-

Chalcone Synthase (CHS): This polyketide synthase catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[3].

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to yield the flavanone, naringenin[3]. Naringenin represents a key branch point in the flavonoid pathway[3].

Flavone and Glycoside Formation

The final steps involve the formation of the flavone structure and the attachment of a sugar moiety:

-

Flavone Synthase (FNS): Naringenin is converted to apigenin by the action of Flavone Synthase. In the Lamiaceae family, this is typically catalyzed by a cytochrome P450-dependent enzyme known as FNSII[4].

-

UDP-glycosyltransferase (UGT): The final step is the glycosylation of the apigenin aglycone. A specific UDP-glycosyltransferase transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of apigenin, forming this compound (Apigenin-7-O-glucoside). Several UGTs with activity towards flavonoids have been identified in the Lamiaceae family[5][6].

Key Enzymes in this compound Biosynthesis

The following table summarizes the key enzymes presumed to be involved in the biosynthesis of this compound.

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Ligation | p-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Condensation & Cyclization | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone Isomerase | CHI | Isomerization | Naringenin chalcone | Naringenin |

| Flavone Synthase II | FNSII | Desaturation | Naringenin | Apigenin |

| UDP-glycosyltransferase | UGT | Glycosylation | Apigenin, UDP-glucose | This compound |

Experimental Protocols for Pathway Elucidation

The following are detailed methodologies for key experiments that would be essential for the characterization of the this compound biosynthetic pathway in Comanthosphace japonica.

Enzyme Extraction from Comanthosphace japonica leaves

-

Harvest fresh, young leaves of Comanthosphace japonica.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Suspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The resulting supernatant containing the crude enzyme extract can be used for subsequent assays or further purified using chromatographic techniques.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone.

-

Reaction Mixture (1 mL total volume):

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 µM p-Coumaroyl-CoA

-

30 µM Malonyl-CoA

-

50 µL of crude enzyme extract

-

-

Procedure:

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the mixture at 30°C for 2 minutes.

-

Stop the reaction by adding 100 µL of 20% HCl.

-

Extract the product with 600 µL of ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Measure the absorbance at 370 nm. The product, naringenin chalcone, has a characteristic absorbance at this wavelength.

-

Flavonoid UDP-glycosyltransferase (UGT) Activity Assay

This assay is designed to detect the glycosylation of apigenin.

-

Reaction Mixture (50 µL total volume):

-

100 mM Tris-HCl buffer (pH 7.5)

-

2 mM UDP-glucose (sugar donor)

-

0.5 mM Apigenin (acceptor substrate, dissolved in DMSO)

-

10 µL of crude or purified enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound. A C18 column with a water/acetonitrile gradient is typically used for separation. The product can be identified by comparing its retention time and UV spectrum with an authentic standard of this compound.

-

Quantitative Data Presentation

| Metabolite | Hypothetical Concentration (µg/g fresh weight) |

| L-Phenylalanine | 150.0 |

| Cinnamic acid | 25.0 |

| p-Coumaric acid | 40.0 |

| Naringenin | 15.0 |

| Apigenin | 5.0 |

| This compound | 250.0 |

Disclaimer: The values presented in this table are for illustrative purposes only and do not represent actual experimental data from Comanthosphace japonica.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the characterization of enzymes in the this compound pathway.

Conclusion and Future Directions

This technical guide has delineated the putative biosynthetic pathway of this compound in Comanthosphace japonica, providing a foundational framework for researchers. The proposed pathway is based on the well-established general flavonoid biosynthesis route and knowledge of enzymatic activities within the Lamiaceae family. The provided experimental protocols offer a starting point for the detailed characterization of the involved enzymes.

Future research should focus on the isolation and functional characterization of the specific PAL, C4H, 4CL, CHS, CHI, FNS, and UGT enzymes from Comanthosphace japonica. Transcriptome analysis of different tissues and developmental stages could reveal candidate genes involved in this pathway. Heterologous expression and in vitro characterization of these enzymes will be essential to confirm their roles. Furthermore, quantitative analysis of this compound and its precursors in the plant will help to understand the regulation of the pathway and identify rate-limiting steps. This knowledge will be instrumental for the development of metabolic engineering strategies aimed at enhancing the production of this valuable natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction Processes Affect the Composition and Bioavailability of Flavones from Lamiaceae Plants: A Comprehensive Review | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Comanthoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanthoside A, a natural flavonoid glycoside, has been isolated from the leaves of Comanthosphace japonica. This technical guide provides a detailed overview of its physical and chemical properties, drawing from foundational research. While extensive biological activity data for this compound remains limited, this document serves as a core repository of its known characteristics to facilitate further investigation and drug development efforts. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized.

Chemical and Physical Properties

This compound is structurally identified as 5,7-dihydroxy-6,4'-dimethoxyflavone-7-O-β-D-glucuronic acid methyl ester.[1] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70938-59-9 | [1] |

| Molecular Formula | C₂₄H₂₄O₁₂ | [1] |

| Molecular Weight | 504.44 g/mol | [1] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 252 - 255 °C | [1] |

| Solubility | Soluble in pyridine and methanol. | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic methods.

UV-Visible (UV-Vis) Spectroscopy

The UV spectrum of this compound in methanol exhibits absorption maxima (λmax) characteristic of a flavone structure.

Table 2: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Source |

| Methanol | 274, 332 | [1] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |

| 3400 | -OH (hydroxyl) | [1] |

| 1745 | C=O (ester) | [1] |

| 1655 | C=O (γ-pyrone) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the proton environments in the molecule.

Table 4: ¹H-NMR Spectral Data for this compound (in Pyridine-d₅)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |

| 3.65 | s | C-COOCH₃ | [1] | |

| 3.80 | s | C₄'-OCH₃ | [1] | |

| 3.90 | s | C₆-OCH₃ | [1] | |

| 6.75 | s | H-3 | [1] | |

| 6.95 | s | H-8 | [1] | |

| 7.10 | d | 9 | H-3', H-5' | [1] |

| 7.95 | d | 9 | H-2', H-6' | [1] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 5: Mass Spectrometry Data for this compound

| Ion | m/z | Source |

| [M]⁺ | 504 | [1] |

Experimental Protocols

Isolation of this compound

The following workflow outlines the original procedure for isolating this compound from Comanthosphace japonica.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities, mechanisms of action, and associated signaling pathways for purified this compound. As a flavonoid glycoside, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, specific studies on this compound are required to elucidate its pharmacological potential.

The logical workflow for future investigation into the biological activity of this compound is proposed below.

Conclusion

This compound is a well-characterized flavonoid glycoside with defined physical and chemical properties. While its spectroscopic profile is established, its biological activities remain unexplored. This technical guide provides the foundational chemical data necessary for researchers and drug development professionals to undertake further studies to determine its pharmacological potential and mechanisms of action. The proposed experimental workflows offer a roadmap for future investigations into this natural product.

References

Unveiling the Therapeutic Potential of Comanthoside A: An Analysis of Inferred Targets and Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 19, 2025

Subject: A Technical Guide on the Potential Therapeutic Targets of Comanthoside A

While direct experimental research on the specific therapeutic targets of this compound, a flavonoid glycoside isolated from Comanthosphace japonica, is limited in publicly accessible scientific literature, a comprehensive understanding of its potential can be derived from the biological activities of its aglycone, acacetin (5,7-dihydroxy-4'-methoxyflavone) , and the established mechanisms of action for the broader class of flavone glycosides. This document synthesizes the available evidence to present a technical guide on the probable therapeutic avenues for this compound, with a focus on anti-inflammatory and anticancer activities.

Core Inferred Biological Activities

Based on the activities of its aglycone, acacetin, and related flavone glycosides, this compound is predicted to exhibit significant anti-inflammatory and anticancer properties.[1][2] The glycosidic moiety of this compound may influence its solubility and bioavailability, while the flavone structure of its aglycone, acacetin, is primarily responsible for its pharmacological effects.[3]

Potential Therapeutic Target: Anti-Inflammatory Pathways

Flavonoids, as a class, are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of key signaling pathways.[4][5] The primary inferred anti-inflammatory mechanism for this compound, via its aglycone acacetin, is the modulation of the NF-κB and Akt signaling pathways.[1][2]

Key Anti-Inflammatory Targets of Acacetin (Aglycone of this compound)

| Target Protein/Pathway | Observed Effect | Cellular Context | Reference |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inhibition of phosphorylation of IκBα and NF-κB | Prostate cancer cells | [1] |

| Akt (Protein Kinase B) | Inhibition of phosphorylation | Prostate cancer cells | [1] |

| COX-2 (Cyclooxygenase-2) | Reduction in protein levels | Prostate cancer cells | [1] |

| iNOS (inducible Nitric Oxide Synthase) | Reduction in expression | Macrophage cells | [5] |

| TNF-α (Tumor Necrosis Factor-alpha) | Reduction in production | Macrophage cells | [3] |

Experimental Protocol: In Vitro Anti-Inflammatory Activity Assessment (General Flavonoid Glycosides)

This protocol outlines a general method for assessing the anti-inflammatory effects of a compound like this compound on macrophage cells, based on common methodologies for flavone glycosides.[5]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with varying concentrations of the test compound for 24 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis: Cells are treated as in the NO assay. After 24 hours, total protein is extracted, and the expression levels of iNOS, COX-2, and phosphorylated/total forms of NF-κB and Akt are determined by Western blotting using specific primary and secondary antibodies.

Signaling Pathway Visualization

References

- 1. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Comanthoside A: A Technical Overview

Disclaimer: Despite a comprehensive search of available scientific literature, no specific studies detailing the biological activities (including anti-inflammatory, antioxidant, or anticancer effects), quantitative data, or established experimental protocols for Comanthoside A could be located. This compound is identified as a flavonoid glycoside isolated from Comanthosphace japonica and serves as a known intermediate in the synthesis of other compounds. The following guide is therefore based on the general methodologies and theoretical frameworks used for screening similar flavonoid glycosides for biological activity. This document is intended to provide a foundational approach for researchers initiating studies on this compound.

Introduction

This compound is a flavonoid glycoside, a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure of flavonoids lends itself to these activities, which are often mediated through the modulation of key signaling pathways and the scavenging of reactive oxygen species. This guide outlines a systematic approach to the initial biological activity screening of this compound, providing detailed, albeit generalized, experimental protocols and data presentation frameworks.

Potential Biological Activities and Screening Strategies

Based on the activities of structurally related flavonoid glycosides, the primary areas for investigating the biological activity of this compound would include its anti-inflammatory, antioxidant, and cytotoxic (anticancer) potential.

Anti-inflammatory Activity

Flavonoids often exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.

This assay determines the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

Logical Workflow for NO Inhibition Assay

Caption: Workflow for Nitric Oxide Inhibition Assay.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of key proteins.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

NF-κB Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of DPPH solution (e.g., 0.1 mM in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Anticancer Activity

The cytotoxic effect of this compound against various cancer cell lines can be assessed to determine its potential as an anticancer agent.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Normal cell line (for selectivity assessment, e.g., HEK293)

-

Appropriate cell culture medium and supplements

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Compound | Cell Line | Assay | IC₅₀ (µM) [Mean ± SD] |

| This compound | RAW 264.7 | NO Inhibition | Data not available |

| Positive Control | RAW 264.7 | NO Inhibition | Data not available |

Table 2: Hypothetical Antioxidant Activity of this compound

| Compound | Assay | IC₅₀ (µM) [Mean ± SD] |

| This compound | DPPH | Data not available |

| Ascorbic Acid | DPPH | Data not available |

Table 3: Hypothetical Cytotoxic Activity of this compound

| Compound | Cell Line | IC₅₀ (µM) [Mean ± SD] - 48h |

| This compound | MCF-7 | Data not available |

| This compound | HeLa | Data not available |

| This compound | A549 | Data not available |

| This compound | HEK293 | Data not available |

| Doxorubicin | MCF-7 | Data not available |

Conclusion and Future Directions

The provided framework offers a comprehensive starting point for the systematic evaluation of the biological activities of this compound. Due to the current lack of specific data, it is imperative for future research to focus on performing these, and other relevant assays, to elucidate the therapeutic potential of this flavonoid glycoside. Further studies should also aim to isolate and identify the active metabolites of this compound and investigate their mechanisms of action in more detail using advanced molecular and cellular techniques.

References

In Silico Prediction of Comanthoside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanthoside A, a flavonoid glycoside naturally occurring in Comanthosphace japonica, represents a class of compounds with significant therapeutic potential.[1][2] While its precise biological activities remain largely unexplored, its structural similarity to other bioactive flavonoid glycosides suggests a range of potential pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. It outlines detailed experimental protocols for a suite of computational methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, this guide presents illustrative signaling pathways potentially modulated by this compound and a generalized workflow for its bioactivity prediction, all visualized using Graphviz. The methodologies and data presented herein are intended to serve as a robust starting point for researchers seeking to elucidate the therapeutic promise of this compound and other novel natural products.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a flavone glycoside isolated from the leaves of Comanthosphace japonica.[1] Flavonoid glycosides are a widespread class of plant secondary metabolites known for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The biological activities of flavonoid glycosides are influenced by their structural features, such as the hydroxylation pattern and the nature and position of the glycosidic linkage. While the related compound, Comanthoside B, has been noted for its anti-inflammatory and antiseptic properties, the specific bioactivities of this compound have not been extensively characterized.[6]

In silico bioactivity prediction, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to preliminarily assess the therapeutic potential of novel compounds like this compound.[7] These computational methods can predict a compound's interactions with biological targets, estimate its pharmacokinetic and toxicological properties, and guide further experimental validation, thereby accelerating the drug discovery process.[8] This guide details a systematic in silico workflow to hypothesize and evaluate the bioactivity of this compound.

Predicted Bioactivities of this compound

Based on the known activities of structurally related flavonoid glycosides, the following bioactivities are hypothesized for this compound and can be investigated using the in silico methods outlined in this guide.

Anti-Inflammatory Activity

Flavonoids are well-documented inhibitors of key inflammatory mediators.[9][10] They can modulate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[6][11] It is hypothesized that this compound may exhibit anti-inflammatory effects by targeting enzymes like Cyclooxygenase-2 (COX-2).

Antioxidant Activity

The polyphenolic structure of flavonoids endows them with potent antioxidant properties.[12] They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. This compound is predicted to possess antioxidant activity, a common feature of its chemical class.

Anticancer Activity

Many flavonoids have demonstrated anticancer potential through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis.[4][13] These effects are often mediated through the modulation of signaling pathways like the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6][14] The potential of this compound as an anticancer agent warrants investigation.

In Silico Experimental Protocols

This section provides detailed protocols for the computational prediction of this compound's bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns.[15][16]

Objective: To predict the binding mode and affinity of this compound to key protein targets associated with inflammation, cancer, and other diseases.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR; Akt1, PDB ID: 6S9X) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

-

Add polar hydrogen atoms and assign atomic charges.

-

Define the binding site or active site of the protein. This can be based on the location of the co-crystallized ligand or predicted using binding site prediction tools.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).[17]

-

Define the grid box dimensions to encompass the entire binding site.

-

Perform the docking simulation, allowing for flexible ligand conformations.

-

Generate multiple binding poses and rank them based on their docking scores (binding energies).

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the target protein.

-

Visualize the protein-ligand complex to understand the structural basis of the interaction.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[18]

Objective: To develop a predictive model for a specific bioactivity of flavonoid glycosides and use it to estimate the activity of this compound.

Protocol:

-

Data Set Collection:

-

Compile a dataset of flavonoid glycosides with experimentally determined biological activity data (e.g., IC50 values for COX-2 inhibition).

-

Ensure the data is from a consistent experimental source.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like MOE (Molecular Operating Environment) or PaDEL-Descriptor.

-

-

Model Development:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) to build a regression model that correlates the molecular descriptors with the biological activity for the training set.[4]

-

-

Model Validation:

-

Validate the QSAR model using the test set to assess its predictive power. Common validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict the biological activity of this compound.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[19]

Objective: To identify the key chemical features of flavonoid glycosides responsible for a particular biological activity and to use this model to screen for other potentially active compounds.

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: Align a set of active flavonoid glycosides and extract the common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

-

Structure-based: Analyze the interactions between a known active ligand and its protein target from a crystal structure to define the pharmacophore features.[20]

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to enrich the active compounds.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel molecules that match the pharmacophoric features.

-

ADMET Prediction

ADMET prediction involves the computational estimation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.[2][21]

Objective: To assess the drug-likeness and potential safety profile of this compound.

Protocol:

-

Input Structure:

-

Provide the 2D or 3D structure of this compound.

-

-

Prediction using Web Servers/Software:

-

Utilize online web servers (e.g., SwissADME, pkCSM) or standalone software to predict various ADMET properties.

-

Absorption: Predict properties like Caco-2 permeability, intestinal absorption, and P-glycoprotein substrate status.

-

Distribution: Predict properties like blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict cytochrome P450 (CYP) inhibition.

-

Excretion: Predict total clearance.

-

Toxicity: Predict properties like AMES toxicity, hERG inhibition, and hepatotoxicity.

-

-

Analysis of Results:

-

Evaluate the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

-

Identify potential liabilities that may need to be addressed in further drug development.

-

Data Presentation

The following tables present hypothetical quantitative data for this compound based on the in silico prediction methods described above. Note: This data is for illustrative purposes only and requires experimental validation.

Table 1: Predicted Binding Affinities of this compound to Key Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues | Potential Bioactivity |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | TYR385, SER530, ARG120 | Anti-inflammatory |

| Akt1 (Protein Kinase B) | 6S9X | -8.5 | LYS179, GLU228, ASP292 | Anticancer |

| NF-κB p50/p65 heterodimer | 1VKX | -7.8 | ARG57, LYS147, GLU217 | Anti-inflammatory, Anticancer |

| Keap1 | 4CXT | -8.1 | ARG415, SER508, SER602 | Antioxidant |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Absorption | ||

| Caco-2 Permeability (logPapp) | -5.5 | > -5.15 |

| Human Intestinal Absorption | High | High |

| P-glycoprotein Substrate | No | No |

| Distribution | ||

| Blood-Brain Barrier Permeability | No | No |

| Plasma Protein Binding | 92% | < 95% |

| Metabolism | ||

| CYP1A2 Inhibitor | No | No |

| CYP2C9 Inhibitor | Yes | No |

| CYP2C19 Inhibitor | No | No |

| CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | Yes | No |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | - |

| Toxicity | ||

| AMES Toxicity | No | No |

| hERG I Inhibitor | No | No |

| Hepatotoxicity | Yes | No |

Visualization of Workflows and Signaling Pathways

This section provides diagrams created using Graphviz (DOT language) to visualize key workflows and signaling pathways relevant to the bioactivity prediction of this compound.

Caption: General workflow for in silico bioactivity prediction.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling cascade.

Caption: Inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. The outlined protocols for molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction offer a systematic approach to hypothesize and evaluate its therapeutic potential. The illustrative data and visualized pathways suggest that this compound may possess promising anti-inflammatory, antioxidant, and anticancer properties through the modulation of key signaling cascades.

It is imperative to emphasize that the findings from these computational studies are predictive in nature and require experimental validation. Future research should focus on the in vitro and in vivo evaluation of this compound's activity against the predicted targets and in relevant disease models. The synergistic application of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this and other promising natural products.

References

- 1. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 10. japsonline.com [japsonline.com]

- 11. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 12. phcogj.com [phcogj.com]

- 13. Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Drug-Designing Studies on Flavanoids as Anticolon Cancer Agents: Pharmacophore Mapping, Molecular Docking, and Monte Carlo Method-Based QSAR Modeling | Semantic Scholar [semanticscholar.org]

- 18. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Evaluating the Antioxidant Potential of Comanthoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the antioxidant properties of Comanthoside A is not publicly available. This guide provides a comprehensive framework for the evaluation of its potential antioxidant activities, based on established methodologies and the known characteristics of flavonoid glycosides.

Introduction to this compound

This compound is a flavonoid glycoside isolated from the leaves of Comanthosphace japonica[1][2]. Flavonoids, a broad class of plant secondary metabolites, are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The evaluation of this compound's antioxidant capacity is a critical step in exploring its potential therapeutic applications. This document outlines the standard experimental protocols and data interpretation methods for this purpose.

In Vitro Antioxidant Activity Assays

To determine the direct antioxidant capacity of this compound, a panel of in vitro assays should be employed. These assays are based on different chemical principles and will provide a comprehensive profile of its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to assess the radical scavenging activity of a compound[3][4]. It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation[5].

-

Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to create a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of this compound. A control containing the solvent and DPPH, and a blank for each sample concentration (sample and solvent without DPPH) are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[5].

-

Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer[4][5].

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula[6]:

-

Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the percentage of inhibition against the concentration of this compound. A lower IC50 value indicates higher antioxidant activity.

Workflow for DPPH Assay:

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants[5].

Experimental Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[5][7][8].

-

Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm[5].

-

Sample Preparation: this compound is dissolved in the appropriate solvent to prepare a range of concentrations.

-

Reaction: A small volume of the this compound solution is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes)[8].

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

Data Presentation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog. The IC50 value can also be determined.

Workflow for ABTS Assay:

Caption: Workflow of the ABTS radical cation scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays[9][10]. This assay quantifies the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals within cells.

Experimental Protocol:

-

Cell Culture: A suitable cell line, such as HepG2 (human liver cancer cells) or Caco-2 (human colon adenocarcinoma cells), is cultured to confluence in a 96-well plate.

-

Cell Treatment: The cells are incubated with various concentrations of this compound and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

-

Induction of Oxidative Stress: Peroxyl radicals are generated by adding a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)[11].

-

Fluorescence Measurement: The fluorescence is measured over time using a microplate reader.

-

Data Analysis: The area under the fluorescence curve is calculated. The CAA value is determined by comparing the protective effect of this compound to that of a standard antioxidant, such as quercetin.

Potential Mechanisms of Antioxidant Action for this compound

As a flavonoid, this compound may exert its antioxidant effects through various mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the flavonoid structure can donate a hydrogen atom to free radicals, thereby neutralizing them[12][13].

-

Metal Ion Chelation: Flavonoids can chelate transition metal ions like iron and copper, which are involved in the generation of ROS via the Fenton reaction.

-

Modulation of Endogenous Antioxidant Enzymes: this compound might upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[14]. This can be investigated using molecular biology techniques like Western blotting and quantitative PCR.

-

Inhibition of Pro-oxidant Enzymes: It may inhibit enzymes that generate ROS, such as xanthine oxidase and NADPH oxidase[12][14].

Potential Signaling Pathway for Antioxidant Action:

Caption: Potential antioxidant mechanisms of this compound.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid, Trolox) |

| DPPH Scavenging | IC50 (µg/mL) | To be determined | Value |

| ABTS Scavenging | IC50 (µg/mL) | To be determined | Value |

| ABTS Scavenging | TEAC (mM Trolox/mg) | To be determined | 1.0 |

| Cellular Antioxidant Activity | CAA (µmol QE/100 µmol) | To be determined | Value |

A comprehensive evaluation of this compound's antioxidant properties requires a multi-faceted approach. The combination of in vitro chemical assays and cell-based assays will provide a robust understanding of its potential as a natural antioxidant for further development in nutraceutical or pharmaceutical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. DPPH Radical Scavenging Assay [mdpi.com]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular antioxidant activity of common vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Comanthoside A: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Neuroprotective Effects of Comanthoside A

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the potential neuroprotective properties of this compound. This compound is a flavonoid glycoside naturally occurring in Comanthosphace japonica[1]. While the broader class of flavonoids has been investigated for various pharmacological activities, specific research into the neuroprotective effects of this compound is currently limited.

This document aims to provide a foundational understanding based on available information and outlines a prospective research framework for investigating its neuroprotective potential.

Introduction to this compound

This compound is a natural flavonoid glycoside isolated from the leaves of Comanthosphace japonica. Flavonoids, as a class of polyphenolic compounds, are known for their antioxidant and anti-inflammatory properties, which are key mechanisms in combating neurodegenerative processes. While direct evidence for this compound's neuroprotective action is not yet established in the scientific literature, its chemical structure suggests potential for such activity, warranting further investigation.

Prospective Neuroprotective Mechanisms and Signaling Pathways

Based on the known mechanisms of other neuroprotective natural compounds, several signaling pathways could be hypothesized as targets for this compound.[2][3][4][5][6][7][8] These include pathways involved in oxidative stress, inflammation, apoptosis, and cellular survival.

Hypothesized Signaling Pathways for Investigation:

-

Antioxidant Pathways: Investigation into the activation of Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.

-

Anti-inflammatory Pathways: Examination of the modulation of NF-κB (Nuclear Factor-kappa B) signaling, a key regulator of inflammatory responses in the brain.

-

Anti-apoptotic Pathways: Analysis of the influence on the Bcl-2 family of proteins and the caspase cascade to prevent programmed cell death in neurons.

-

Pro-survival Pathways: Exploration of the activation of PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) pathways, which are crucial for neuronal growth and survival.

Prospective Experimental Workflow Diagram:

Caption: A proposed experimental workflow for investigating the neuroprotective effects of this compound.

Proposed Experimental Protocols

Detailed experimental protocols would need to be developed and optimized. Below are general outlines for key experiments.

In Vitro Neuroprotection Assay

-

Objective: To determine if this compound protects neuronal cells from toxin-induced cell death.

-

Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells.

-

Neurotoxins: Hydrogen peroxide (H₂O₂) for oxidative stress, 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or aggregated amyloid-beta (Aβ) for an Alzheimer's disease model.

-

Methodology:

-

Culture cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induce neurotoxicity by adding the chosen neurotoxin.

-

After an incubation period (e.g., 24 hours), assess cell viability using an MTT or LDH assay.

-

-

Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.

Western Blot Analysis of Signaling Pathways

-

Objective: To identify the molecular mechanisms underlying the potential neuroprotective effects of this compound.

-

Methodology:

-

Following the in vitro neuroprotection assay, lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., Nrf2, NF-κB, p-Akt, cleaved caspase-3).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.

Hypothesized Signaling Pathway Diagram:

Caption: Hypothesized signaling pathways modulated by this compound in neuroprotection.

Quantitative Data Summary (Prospective)

As no quantitative data is currently available, the following table is a template for how such data could be presented once experiments are conducted.

| Experimental Assay | Outcome Measure | This compound Concentration (µM) | Result (Mean ± SEM) | P-value |

| MTT Assay | Cell Viability (%) vs. Toxin Control | 1 | ||

| 10 | ||||

| 50 | ||||

| ROS Assay | Relative Fluorescence Units (RFU) | 1 | ||

| 10 | ||||

| 50 | ||||

| Western Blot | Fold Change in p-Akt/Akt Ratio | 10 | ||

| Caspase-3 Assay | Caspase-3 Activity (Fold Change) | 10 |

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently lacking, its classification as a flavonoid glycoside suggests it is a promising candidate for further research. The experimental framework outlined in this guide provides a roadmap for a systematic investigation into its potential therapeutic benefits for neurodegenerative diseases. Future studies should focus on conducting the proposed in vitro and in vivo experiments to elucidate its mechanisms of action and evaluate its efficacy and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic Potential and Molecular Mechanisms of Echinacoside in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Mechanisms of Comanthoside A: A Technical Guide

To the esteemed researchers, scientists, and drug development professionals,

This technical guide serves to address the current state of knowledge regarding the anti-inflammatory pathways modulated by the natural compound, Comanthoside A. Following a comprehensive review of available scientific literature, it must be noted that there is a significant gap in the published research specifically detailing the anti-inflammatory mechanisms of this compound. While the broader field of natural product pharmacology has identified numerous compounds with potent anti-inflammatory activities, this compound remains a largely unexplored molecule in this context.

Therefore, this document is structured to provide a framework for the type of in-depth analysis required to elucidate the anti-inflammatory properties of a novel compound, using established methodologies and depicting commonly implicated signaling pathways. The subsequent sections outline the expected data presentation, experimental protocols, and pathway visualizations that would be essential for a complete technical guide on this compound, should such research become available. This serves as both a summary of the current knowledge deficit and a blueprint for future investigation into the therapeutic potential of this compound.

Data Presentation: Quantitative Analysis of Anti-inflammatory Effects

In the absence of specific data for this compound, this section outlines the typical quantitative data that would be generated to assess its anti-inflammatory potential. The following tables are presented as templates for the systematic organization of such research findings, which would allow for easy comparison and interpretation.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages

| Concentration (µM) | NO Production (% of Control) | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) | PGE₂ Production (% of Control) |

| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 6.8 |

| LPS (1 µg/mL) | 100 ± 7.5 | 50.2 ± 4.1 | 45.8 ± 3.9 | 100 ± 8.1 |

| LPS + this compound (1) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| LPS + this compound (5) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| LPS + this compound (10) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| LPS + this compound (25) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |

| Vehicle Control | < 10 | < 5 | < 5 |

| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |

| LPS + this compound (1) | Data Not Available | Data Not Available | Data Not Available |

| LPS + this compound (5) | Data Not Available | Data Not Available | Data Not Available |

| LPS + this compound (10) | Data Not Available | Data Not Available | Data Not Available |

| LPS + this compound (25) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols: Methodologies for Assessing Anti-inflammatory Activity

The following are detailed protocols for key experiments that would be necessary to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophages would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells would be seeded in appropriate plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time points.

Nitric Oxide (NO) Production Assay

NO production would be measured indirectly by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant would be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm would be measured using a microplate reader, and the nitrite concentration would be determined from a sodium nitrite standard curve.

Western Blot Analysis

To determine the protein expression levels of key inflammatory mediators, cells would be lysed, and total protein would be quantified. Equal amounts of protein would be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane would be blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-Akt, and total Akt. After incubation with HRP-conjugated secondary antibodies, the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatants would be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key inflammatory signaling pathways that are often modulated by anti-inflammatory compounds. These are provided as examples of how the mechanisms of this compound would be visualized if the relevant data were available.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Holothurin A from Sea Cucumber

For Researchers, Scientists, and Drug Development Professionals

Introduction

Holothurin A is a prominent member of the triterpenoid glycoside saponins isolated from various species of sea cucumbers (Holothuroidea). These marine natural products are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties. The complex structure of Holothurin A, consisting of a triterpenoid aglycone and a carbohydrate chain, necessitates a multi-step approach for its efficient extraction and purification from the marine source.

This document provides a comprehensive overview of the methodologies for the extraction and purification of Holothurin A from sea cucumber tissues. The protocols detailed herein are designed to yield a high-purity compound suitable for further biological and pharmacological studies.

Data Presentation

The yield and purity of Holothurin A can vary depending on the species of sea cucumber, the extraction method employed, and the purification strategy. The following tables provide representative data for the extraction and purification process.

Table 1: Representative Yield of Extracts from Sea Cucumber (Holothuria scabra)

| Extraction/Purification Stage | Starting Material (Dry Weight) | Yield (g) | Yield (%) |

| Crude Methanolic Extract | 1000 g | 150 g | 15.0% |

| n-Butanol Fraction | 150 g | 30 g | 20.0% (of crude) |

| Macroporous Resin Fraction | 30 g | 10 g | 33.3% (of n-BuOH) |

| Purified Holothurin A | 10 g | 0.5 g | 5.0% (of resin fraction) |

Table 2: Purity of Holothurin A at Various Purification Stages

| Purification Stage | Analytical Method | Purity (%) |

| Crude n-Butanol Fraction | HPLC-UV | 15-25% |

| Macroporous Resin Eluate | HPLC-UV | 50-70% |

| C18 Flash Chromatography Fraction | HPLC-UV | 85-95% |

| Preparative HPLC Purified | HPLC-UV/MS | >98% |

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction of saponins from sea cucumber tissue and a liquid-liquid partitioning step to enrich the saponin content.

1.1. Materials and Reagents:

-

Fresh or frozen sea cucumber (e.g., Holothuria scabra)

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

n-Butanol (n-BuOH), analytical grade

-

Deionized water

-

Blender or homogenizer

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

1.2. Procedure:

-

Sample Preparation: Thaw frozen sea cucumber tissue and cut it into small pieces. Homogenize the tissue in a blender.

-

Extraction: Macerate the homogenized tissue in methanol (1:5, w/v) for 24 hours at room temperature with constant stirring.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the methanol extract. Repeat the extraction process on the residue two more times.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude aqueous residue.

-

Solvent Partitioning:

-

Resuspend the crude residue in deionized water.

-

Perform liquid-liquid partitioning by first extracting with n-hexane to remove nonpolar compounds and lipids. Discard the n-hexane layer.

-

Subsequently, extract the aqueous layer with an equal volume of n-butanol. Repeat this step three times.

-

Combine the n-butanol fractions, which now contain the saponin-rich extract.

-

-

Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the crude saponin extract.

Protocol 2: Purification of Holothurin A by Column Chromatography